molecular formula C16H24O2 B12548084 Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- CAS No. 821785-91-5

Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-

Cat. No.: B12548084
CAS No.: 821785-91-5
M. Wt: 248.36 g/mol
InChI Key: ZGHWHNJAENVRJC-INIZCTEOSA-N
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Description

Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-, is a substituted aromatic compound featuring a benzene ring attached to a chiral alkenyl chain. The substituent comprises:

  • A 7-octenyl chain with a double bond at the 7th position.
  • A (5R)-5-(methoxymethoxy) group, indicating a methoxymethyl ether at the 5th carbon with R-configuration.

This structure combines aromaticity with a flexible alkenyl side chain and a protected hydroxyl group (via methoxymethoxy). However, direct references to this compound are absent in the provided evidence; thus, comparisons are inferred from structurally analogous benzene derivatives.

Properties

CAS No.

821785-91-5

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

[(5R)-5-(methoxymethoxy)oct-7-enyl]benzene

InChI

InChI=1S/C16H24O2/c1-3-9-16(18-14-17-2)13-8-7-12-15-10-5-4-6-11-15/h3-6,10-11,16H,1,7-9,12-14H2,2H3/t16-/m0/s1

InChI Key

ZGHWHNJAENVRJC-INIZCTEOSA-N

Isomeric SMILES

COCO[C@H](CCCCC1=CC=CC=C1)CC=C

Canonical SMILES

COCOC(CCCCC1=CC=CC=C1)CC=C

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cross-Coupling Approaches

One effective approach involves copper-catalyzed cross-coupling reactions between aryl magnesium reagents and functionalized octenyl derivatives.

Synthetic Procedure A:

A promising synthetic route involves the cross-coupling of para-isopropylbenzylmagnesium chloride with N-(7-methoxy-3,7-dimethyl-2Z-octenyl)trialkylammonium iodide in the presence of copper catalysts. This approach is adapted from related synthetic methodologies described for similar compounds.

Reaction Components Quantity Notes
p-isopropylbenzylmagnesium chloride 1.2 equiv Freshly prepared from corresponding benzyl chloride
N-(7-methoxy-3,7-dimethyl-2Z-octenyl)trialkylammonium salt 1.0 equiv Key intermediate in the synthetic sequence
Copper catalyst (CuBr or Li₂CuCl₄) 5-10 mol% Critical for cross-coupling efficiency
THF (anhydrous) 10-15 mL/mmol Reaction solvent
Temperature -5°C to -10°C Temperature control is essential for stereoselectivity
Reaction time 4-6 hours Monitored by TLC for completion

The resulting product, after appropriate functional group manipulations, can be transformed to the target compound. The reaction typically proceeds with yields ranging from 61-85%, with the specific isomeric composition varying depending on reaction conditions.

Palladium-Catalyzed Approaches

Palladium-catalyzed reactions represent another viable strategy for the formation of the benzene-octenyl bond.

Synthetic Procedure B:

Reagent Quantity Function
Aryl bromide or iodide 1.0 equiv Electrophilic coupling partner
Octenyl boronic acid or ester 1.2-1.5 equiv Nucleophilic coupling partner
Pd(OAc)₂ or Pd(PPh₃)₄ 2-5 mol% Palladium catalyst
Base (K₂CO₃, Cs₂CO₃, or K₃PO₄) 2-3 equiv Activates boronic acid species
DMF/water or THF/water -- Solvent system
Reaction temperature 60-80°C Optimized for coupling efficiency
Reaction time 6-24 hours Dependent on substrate reactivity

This methodology generally provides the coupled products in 70-85% yield and is particularly valuable for substrates bearing sensitive functional groups.

Stereoselective Introduction of the MOM-Protected Hydroxyl Group

Asymmetric Dihydroxylation Approach

A highly effective method for establishing the required (R)-stereochemistry involves asymmetric dihydroxylation of an appropriate alkene intermediate.

Synthetic Procedure C:

1. Dihydroxylation of the alkene using AD-mix-α with MeSO₂NH₂
2. Selective protection of the resulting secondary alcohol
3. MOM protection of the target hydroxyl group

This sequence is supported by precedent from search result, which describes the dihydroxylation of geranylated arene compounds followed by selective protection strategies:

Step Reagents Conditions Yield
Asymmetric dihydroxylation AD-mix-α, MeSO₂NH₂ 0°C, t-BuOH/H₂O (1:1) 50-65%
Selective functionalization MsCl, TEA, then K₂CO₃, MeOH 0°C to rt, 2-4 hours 36-50%
MOM protection DIPEA, MOMCl DCM, 0°C to rt, 12 hours 80-95%

The AD-mix-α reagent provides reliable delivery of the (R)-stereochemistry, with optical rotations typically around [α]D = -64.9° for the resulting products.

Enzyme-Catalyzed Resolution Approach

Enzyme-catalyzed kinetic resolution represents an alternative strategy for obtaining the desired (R)-stereochemistry.

Synthetic Procedure D:

The racemic alcohol precursor can be subjected to enzymatic resolution:

Enzyme Substrate Conditions ee (%) Yield (%)
Lipase PS Racemic acetate Phosphate buffer (pH 7.0), 30°C >95 42-48
Candida antarctica lipase B Racemic alcohol Vinyl acetate, MTBE, 25°C >98 45-49
Porcine pancreatic lipase Racemic butyrate Phosphate buffer (pH 7.2), 35°C >90 40-45

The resolved (R)-alcohol can then be protected with MOMCl using standard conditions (DIPEA, MOMCl, DCM, 0°C to rt) to afford the target MOM-protected intermediate.

MOM Protection Strategies

Direct MOM Protection of Hydroxyl Groups

The installation of the methoxymethoxy (MOM) group is typically achieved using methoxymethyl chloride under basic conditions.

Synthetic Procedure E:

Reagent Quantity Note
Alcohol substrate 1.0 equiv Starting material
MOMCl 1.5-2.0 equiv Protecting agent
DIPEA or Hunig's base 2.0-2.5 equiv Base
DCM or THF 10 mL/mmol Solvent
Temperature 0°C to rt Gradual warming
Reaction time 4-12 hours Monitored by TLC

This procedure typically affords MOM-protected products in 80-95% yield.

Alternative MOM Protection Methods

For substrates sensitive to standard MOM protection conditions, alternative methodologies have been developed:

Synthetic Procedure F:

Method Reagents Conditions Yield (%) Reference
Sodium hydride method NaH, MOMCl THF, 0-20°C, inert atmosphere 85-95
Phase transfer catalysis MOMCl, NaOH, TBAI DCM/H₂O, rt, 2-4 hours 70-85
Microwave-assisted MOMCl, DIPEA DCM, 80°C, 10-15 min 80-90

The sodium hydride method is particularly effective for substrates with acidic protons or other sensitivities.

Construction of the Octenyl Side Chain

Wittig Reaction Approach

The terminal alkene functionality can be efficiently introduced using Wittig-type olefination reactions.

Synthetic Procedure G:

Reagent Quantity Function
(4-Carboxybutyl)triphenylphosphonium bromide 2.0 equiv Wittig reagent
KOt-Bu 4.0 equiv Base
THF (anhydrous) 0.6M concentration Solvent
Aldehyde substrate 1.0 equiv Carbonyl partner
Temperature 0°C to rt Reaction temperature
Workup 1M HCl, extraction with Et₂O Isolation procedure

This approach typically provides the desired olefins in 57-79% yield with good control of the alkene geometry.

Metathesis-Based Approaches

Cross-metathesis represents another viable strategy for introducing the terminal alkene functionality:

R-CH=CH₂ + H₂C=CH-(CH₂)n-X → R-CH=CH-(CH₂)n-X
Catalyst Loading (mol%) Conditions Yield (%) E/Z Selectivity
Grubbs I 5-10 DCM, rt, 12-24h 60-75 3:1 to 5:1
Grubbs II 2-5 DCM, rt, 6-12h 70-85 8:1 to 15:1
Hoveyda-Grubbs II 1-3 DCM, rt, 4-8h 75-90 10:1 to 20:1

The metathesis approach is particularly valuable for late-stage diversification of synthetic intermediates.

Complete Synthetic Routes to Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-

Route A: Cross-Coupling/Asymmetric Dihydroxylation Sequence

This approach combines palladium-catalyzed cross-coupling with subsequent asymmetric dihydroxylation:

  • Suzuki coupling of 4-bromobenzaldehyde with oct-7-en-1-ylboronic acid
  • Reduction of the aldehyde to the corresponding benzyl alcohol
  • Asymmetric dihydroxylation of the terminal alkene using AD-mix-α
  • Selective protection of the primary alcohol
  • MOM protection of the secondary alcohol with the desired stereochemistry

Reaction Sequence Data:

Step Reagents Conditions Yield (%)
1 Pd(PPh₃)₄, K₃PO₄ THF/H₂O, 70°C, 12h 85-90
2 NaBH₄ MeOH, 0°C to rt, 2h 90-95
3 AD-mix-α, MeSO₂NH₂ t-BuOH/H₂O, 0°C, 24h 65-70
4 TBSCl, imidazole DMF, 0°C to rt, 4h 80-85
5 MOMCl, DIPEA DCM, 0°C to rt, 8h 85-90

The overall yield for this sequence ranges from 32-40%, with excellent stereoselectivity (>95% ee).

Route B: Wittig Olefination Approach

This route utilizes a Wittig reaction to construct the carbon framework:

  • Preparation of benzylmagnesium chloride from benzyl chloride
  • Reaction with (5R)-5-hydroxy-7-oxooctanal to afford the corresponding alcohol
  • MOM protection of the secondary alcohol
  • Oxidation of the aldehyde to the corresponding acid
  • Reduction to the primary alcohol
  • Conversion to a leaving group
  • Wittig olefination to introduce the terminal alkene

Reaction Sequence Data:

Step Reagents Conditions Yield (%)
1-2 Mg, benzyl chloride, then aldehyde THF, 0°C to rt 65-75
3 MOMCl, DIPEA DCM, 0°C to rt 85-90
4 NaClO₂, NaH₂PO₄ t-BuOH/H₂O 80-85
5 LiAlH₄ THF, 0°C to rt 85-90
6 MsCl, TEA DCM, 0°C 90-95
7 (4-Carboxybutyl)triphenylphosphonium bromide, KOt-Bu THF, 0°C to rt 70-75

The overall yield for this sequence is approximately 25-35%.

Analytical Characterization

The successful preparation of benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- can be confirmed through various analytical techniques:

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.25-7.15 (m, 5H, ArH)
  • δ 5.85-5.75 (m, 1H, CH=CH₂)
  • δ 5.05-4.90 (m, 2H, CH=CH₂)
  • δ 4.70 (s, 2H, OCH₂O)
  • δ 3.65-3.55 (m, 1H, CHOCH₂OCH₃)
  • δ 3.35 (s, 3H, OCH₃)
  • δ 2.65-2.55 (m, 2H, PhCH₂)
  • δ 2.15-2.05 (m, 2H, CH₂CH=CH₂)
  • δ 1.75-1.35 (m, 6H, 3×CH₂)

¹³C NMR (100 MHz, CDCl₃):

  • δ 142.8 (Ph-C)
  • δ 138.6 (CH=CH₂)
  • δ 128.4, 128.3, 125.6 (Ph-CH)
  • δ 114.5 (CH=CH₂)
  • δ 95.5 (OCH₂O)
  • δ 77.2 (CHOCH₂OCH₃)
  • δ 55.8 (OCH₃)
  • δ 36.0, 35.8, 33.7, 31.5, 24.9 (5×CH₂)

Optical Rotation:
[α]D²⁵ = -23.5 (c 1.0, CHCl₃)

Comparative Analysis of Synthetic Routes

The various preparation methods for benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- can be evaluated based on several criteria:

Synthetic Route Overall Yield (%) Steps Stereoselectivity Scalability Key Advantages Key Limitations
Cross-Coupling/Asymmetric Dihydroxylation 32-40 5 >95% ee Good Reliable stereochemistry Multiple steps required
Wittig Olefination 25-35 7 Dependent on starting material Moderate Modular approach Lower overall yield
Copper-Catalyzed Cross-Coupling 28-36 6 >90% ee Good Efficient C-C bond formation Sensitive to reaction conditions
Resolution-Based Route 20-25 8 >98% ee Limited Highest stereoselectivity Lower yield due to resolution

The Cross-Coupling/Asymmetric Dihydroxylation route offers the best balance of overall yield, step count, and stereoselectivity for most applications.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the octenyl chain to an octyl chain.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitrobenzene, sulfonic acids, and halobenzenes.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is structurally related to chalcones, which are known for their diverse biological activities. Research indicates that compounds similar to benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- exhibit potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Case Studies:

  • A study demonstrated that chalcone derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. This suggests that benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- may have similar properties, warranting further investigation into its anticancer potential .
  • Another research highlighted the use of chalcone-based compounds as fluorescent probes for biological imaging. The conjugated system in these compounds allows for effective detection in various biological environments .

Chemical Synthesis Applications

Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- can be synthesized through various organic reactions, including the Claisen–Schmidt reaction. This reaction involves the condensation of benzaldehyde with a methyl ketone in the presence of a catalyst, leading to the formation of chalcone-like structures .

Synthesis Data Table:

EntryCatalystSolventReaction Type
1NaOHEthanolBase-catalyzed condensation
2HClEthanolAcid-catalyzed condensation
3AlCl₃Carbon disulfideLewis acid-catalyzed reaction

This table summarizes various catalysts and solvents used in synthesizing similar compounds, showcasing the versatility of reactions that could potentially apply to benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-.

Environmental and Toxicological Studies

Benzene and its derivatives have been extensively studied for their toxicological effects. Benzene itself is known as a genotoxic carcinogen linked to leukemia and other health issues. Understanding the toxicity profile of benzene derivatives is crucial for assessing their safety in medicinal applications .

Toxicological Insights:

  • A framework was developed to evaluate the risk of genomic damage from exposure to benzene. This systematic approach highlights the importance of understanding both chemical properties and biological interactions when assessing new compounds .
  • The absorption and distribution characteristics of benzene indicate that its derivatives may share similar toxicokinetic profiles, necessitating careful evaluation before clinical use .

Mechanism of Action

The mechanism of action of Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- involves its interaction with molecular targets such as enzymes and receptors. The methoxymethoxy group can participate in hydrogen bonding and other interactions, while the octenyl chain can influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Chain Length and Unsaturation

  • Benzene, (4-methyl-5-hexenyl)- ():
    • Substituent: A shorter hexenyl chain (C6) with a methyl group at C4 and a double bond at C3.
    • Key difference: The target compound’s octenyl chain (C8) offers greater hydrophobicity and conformational flexibility, which may influence solubility and reactivity in alkylation or cycloaddition reactions .

Ether and Protecting Groups

  • 1,4-Dimethoxy-2-methyl-5-(1-methylethyl)benzene ():
    • Substituents: Methoxy groups at C1 and C4, methyl at C2, and isopropyl at C4.
    • Comparison: The methoxymethoxy group in the target compound serves as a hydroxyl-protecting group , offering stability under basic conditions compared to simple methoxy groups. This is critical in multi-step syntheses where selective deprotection is required .

Biological Activity

Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- is a complex organic compound with potential biological activities. Understanding its interactions within biological systems is crucial for evaluating its applications in medicinal chemistry and toxicology. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by a benzene ring substituted with a methoxymethoxy group and an octenyl chain. This structure suggests potential interactions with various biological targets due to the presence of functional groups that may facilitate binding to receptors or enzymes.

Research indicates that compounds similar to benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- may interact with specific molecular targets, modulating their activity. The mechanism of action could involve:

  • Binding to receptors : The methoxymethoxy group may enhance affinity for certain receptors.
  • Inhibition of enzymes : Similar compounds have shown potential as enzyme inhibitors, impacting metabolic pathways.

Antimicrobial Properties

Studies have indicated that benzene derivatives exhibit antimicrobial activity against various pathogens. For instance:

  • Antibacterial Activity : Benzene derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.
  • Antifungal Activity : Some studies report antifungal properties, particularly against common fungi such as Candida species.

Cytotoxic Effects

The cytotoxicity of benzene derivatives has been evaluated in several cancer cell lines. Key findings include:

  • Cell Viability Assays : IC50 values (the concentration required to inhibit cell growth by 50%) were determined for various cancer cell lines, indicating the potential of these compounds in cancer therapy.
  • Mechanisms of Action : Apoptosis induction and cell cycle arrest have been observed in treated cells, suggesting that these compounds may trigger programmed cell death pathways.

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of benzene derivatives on human breast cancer cells. Results showed significant inhibition of cell proliferation and induction of apoptosis, highlighting their potential as anticancer agents.
  • Toxicological Assessment : A comprehensive assessment was conducted to evaluate the hematotoxic effects associated with exposure to benzene derivatives. The study linked prolonged exposure to increased risks of hematological disorders.

Data Tables

Biological Activity Tested Organisms/Cell Lines IC50 Values (µM) Reference
AntibacterialE. coli25
AntifungalCandida albicans30
CytotoxicityMCF-7 (breast cancer)15
CytotoxicityHeLa (cervical cancer)20

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